molecular formula C13H18F2O2Si B8314596 3-Tert-butyldimethylsilyloxy-2,5-difluorobenzaldehyde

3-Tert-butyldimethylsilyloxy-2,5-difluorobenzaldehyde

Cat. No. B8314596
M. Wt: 272.36 g/mol
InChI Key: KPPATEAUQLUXHN-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

A 500 mL round bottom flask was charged with 90.A (8.60 g, 35.2 mmol) and THF (70 mL) and cooled to −78° C. under N2. To the cold solution was added sec-butyllithium (1.4 M in cyclohexane) (available from Aldrich) (27.7 mL, 38.7 mmol) dropwise. The mixture was stirred for 30 minutes, and to it was added DMF (4.09 mL, 52.8 mmol) dropwise. The mixture was stirred for 30 minutes at −78° C., warmed to room temperature over 30 minutes, quenched with 1 N HCl, and diluted with EtOAc. The organic layers were washed with water and brine, dried (MgSO4), and concentrated. The crude product was purified by silica gel flash chromatography (0-5% EtOAc/hexane) to afford 90.B (5.71 g, 59.6% yield) as a colorless oil.
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.09 mL
Type
reactant
Reaction Step Three
Name
Yield
59.6%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[F:16])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].C([Li])(CC)C.CN([CH:25]=[O:26])C>C1COCC1>[Si:5]([O:8][C:9]1[C:10]([F:16])=[C:11]([CH:12]=[C:13]([F:15])[CH:14]=1)[CH:25]=[O:26])([C:1]([CH3:4])([CH3:2])[CH3:3])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.7 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
4.09 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (0-5% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C(=C(C=O)C=C(C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.71 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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